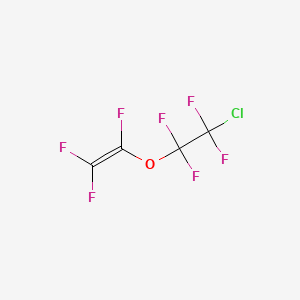
(2-Chloro-1,1,2,2-tetrafluoroethoxy)trifluoroethylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-1,1,2,2-tetrafluoroethoxy)trifluoroethylene is a chemical compound with the molecular formula C4ClF7O. It is known for its unique structure, which includes a combination of chloro, fluoro, and ethoxy groups. This compound is used in various industrial and research applications due to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1,1,2,2-tetrafluoroethoxy)trifluoroethylene typically involves the reaction of 2-chloro-1,1,2,2-tetrafluoroethanol with trifluoroethylene under specific conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-1,1,2,2-tetrafluoroethoxy)trifluoroethylene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as hydroxide or alkoxide ions.
Addition Reactions: The double bond in the trifluoroethylene moiety can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydroxide for substitution reactions and electrophiles like bromine for addition reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions yield (2-hydroxy-1,1,2,2-tetrafluoroethoxy)trifluoroethylene, while addition reactions with bromine produce dibromo derivatives .
Scientific Research Applications
(2-Chloro-1,1,2,2-tetrafluoroethoxy)trifluoroethylene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce chloro and fluoro groups into target molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty polymers and as a solvent for fluorinated materials
Mechanism of Action
The mechanism of action of (2-Chloro-1,1,2,2-tetrafluoroethoxy)trifluoroethylene involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro groups enhance its reactivity, allowing it to form stable complexes with these targets. The pathways involved often include nucleophilic substitution and addition reactions, leading to the formation of covalent bonds with the target molecules .
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: Similar in structure but lacks the chloro group.
2-Chloro-1,1,2-trifluoroethyl ethyl ether: Contains a chloro group but has a different ethyl ether moiety
Uniqueness
(2-Chloro-1,1,2,2-tetrafluoroethoxy)trifluoroethylene is unique due to its combination of chloro, fluoro, and ethoxy groups, which confer distinct chemical properties. This makes it particularly useful in applications requiring high reactivity and stability under various conditions .
Properties
CAS No. |
56672-52-7 |
|---|---|
Molecular Formula |
C4ClF7O |
Molecular Weight |
232.48 g/mol |
IUPAC Name |
1-chloro-1,1,2,2-tetrafluoro-2-(1,2,2-trifluoroethenoxy)ethane |
InChI |
InChI=1S/C4ClF7O/c5-3(9,10)4(11,12)13-2(8)1(6)7 |
InChI Key |
CBHVWKVADDVCHE-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(F)F)(OC(C(F)(F)Cl)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


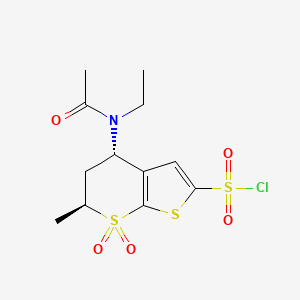




![[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-pent-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B15290038.png)
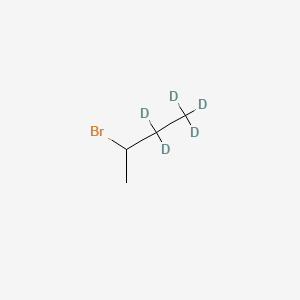
![2-(1-((3-Ethyl-3H-imidazo[4,5-c]pyridin-2-yl)methyl)-1H-imidazol-2-yl)thiazole](/img/structure/B15290066.png)

![6-[(3-Fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine](/img/structure/B15290079.png)
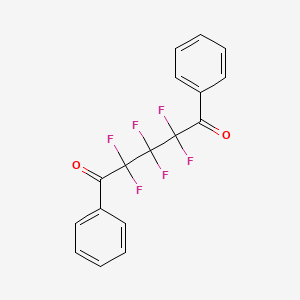
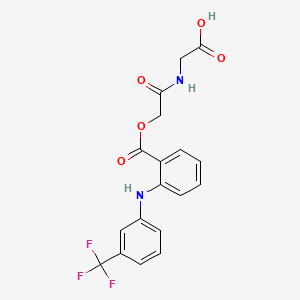
![[(3R)-2-ethyl-1-azabicyclo[2.2.2]octan-3-yl] 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B15290101.png)

